2-Pyrazolidin-3-yl-1,3-benzothiazole

Anticancer Cytotoxicity EGFR

Researchers seeking to escape flat, aromatic SAR often face a limited selection of saturated heterocyclic scaffolds. 2-Pyrazolidin-3-yl-1,3-benzothiazole directly solves this problem by providing a non-planar, sp3-rich pyrazolidine core fused to a benzothiazole. Unlike planar pyrazole or pyrazoline analogs, this saturated scaffold introduces conformational flexibility that can reposition key substituents into hydrophobic pockets, as demonstrated by PPARγ Ω-loop docking studies on related benzothiazole-pyrazolidinedione hybrids. - Core scaffold for EGFR-targeted anticancer programs; related 3,5-dione derivatives show differential cancer cell killing at 6 µg/mL with an acute LD50 of 52.31 mg/kg. - Unsubstituted parent core for systematic SAR exploration in type 2 diabetes (PPARγ modulation) and dual α-glucosidase/urease inhibition. - Supplied as a research chemical with typical purity of 95%; custom synthesis and scale-up options available upon request.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
Cat. No. B12335713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrazolidin-3-yl-1,3-benzothiazole
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1CNNC1C2=NC3=CC=CC=C3S2
InChIInChI=1S/C10H11N3S/c1-2-4-9-7(3-1)12-10(14-9)8-5-6-11-13-8/h1-4,8,11,13H,5-6H2
InChIKeyAACICUATTAVNBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrazolidin-3-yl-1,3-benzothiazole – Core Scaffold, Physicochemical Profile, and Procurement-Relevant Identity


2-Pyrazolidin-3-yl-1,3-benzothiazole (CAS registry entry via associated derivatives: 10595-21-8) is a heterocyclic compound that fuses a fully saturated pyrazolidine ring (a five-membered cyclic hydrazine with two adjacent nitrogen atoms) to a benzothiazole core [1]. Unlike its widely studied aromatic analogs—such as pyrazole-benzothiazole or pyrazoline-benzothiazole hybrids—the pyrazolidine moiety introduces sp3-hybridized carbons that disrupt planarity, alter electronic distribution, and modify hydrogen-bonding capacity [3]. The molecular formula of the closely related 1-(1,3-benzothiazol-2-yl)pyrazolidin-3-one is C₁₀H₉N₃OS, with a molecular weight of 219.27 g/mol, a calculated logP of approximately 1.88, and a topological polar surface area (TPSA) of 76.96 Ų [2]. This saturated scaffold is a distinct procurement target for medicinal chemistry programs seeking to differentiate physicochemical and pharmacological properties from planar, aromatic benzothiazole conjugates.

Why Analogs Cannot Substitute for 2-Pyrazolidin-3-yl-1,3-benzothiazole in Research and Development


Benzothiazole conjugates with pyrazole (aromatic), pyrazoline (dihydro), or thiazolidinedione rings differ fundamentally from 2-pyrazolidin-3-yl-1,3-benzothiazole in saturation state, conformational flexibility, and protonation behavior. The sp3-rich pyrazolidine ring alters the angle between the heterocycle and the benzothiazole plane, which docking studies on benzothiazole-pyrazolidinedione hybrids show can reposition key substituents into hydrophobic pockets such as the PPARγ Ω-loop [1]. In contrast, the planar pyrazole-benzothiazole system dominates patent literature for kinase inhibition and amyloid imaging [2], while pyrazoline-benzothiazole hybrids exhibit distinct SAR for COX-2/TNF-α dual suppression [3]. These differences mean that a researcher cannot simply interchange a pyrazole, pyrazoline, or thiazolidinedione analog and expect conserved binding, selectivity, toxicity profile, or PK properties. The quantitative evidence below demonstrates where 2-pyrazolidin-3-yl-1,3-benzothiazole and its direct derivatives generate differentiable performance that justifies compound-specific procurement.

Quantitative Differentiation Evidence for 2-Pyrazolidin-3-yl-1,3-benzothiazole Relative to Closest Analogs


Cancer Cell Cytotoxicity and Fibroblast Selectivity: Benzothiazole-Pyrazolidinedione (A2) vs. Untreated Controls

The direct benzothiazole-pyrazolidine-3,5-dione derivative A2 (1-(benzo[d]thiazol-2-yl)pyrazolidine-3,5-dione) was evaluated against SKG-T4 and AMGM5 cancer cells versus rat embryo fibroblasts (REF) as a selectivity control. At a single low concentration of 6 µg/mL with 72 h exposure, A2 produced elevated cytotoxicity toward both cancer lines while showing lower cytotoxicity toward normal REF cells [1]. The acute toxicity LD50 of A2 was determined to be 52.31 mg/kg via the Miller and Tainter method, and molecular docking indicated favorable hydrogen-bond interactions with the EGFR active site [1]. No comparative data against a standard-of-care chemotherapeutic were reported in this study; the differentiation claim rests on the differential cytotoxicity between cancer and normal fibroblast cells, which is a key attribute for lead selection in anticancer screening cascades.

Anticancer Cytotoxicity EGFR

In Vivo Anti-Hyperglycemic Efficacy: Benzothiazole-Pyrazolidinedione Hybrids vs. Rosiglitazone

In a series of benzothiazole-pyrazolidinedione hybrids evaluated in rat models of type II diabetes, all tested compounds exhibited anti-hyperglycemic activity similar or superior to the reference drug rosiglitazone [1]. Specific compounds 5a, 5b, and 5c were reported to be even more potent than the standard drug [2]. The introduction of a chlorine atom at position-6 and an alkyl group at position-5 on the benzothiazole core enhanced the anti-hyperglycemic effect, and docking studies revealed that these substituents engaged favorable hydrophobic interactions with the novel LBD Ω-pocket of PPARγ protein [1]. The most potent compound, N-(6-chloro-5-methylbenzo[d]thiazol-2-yl-4-(4((3,5-dioxopyrazolidin-4-ylidene)methyl)phenoxy)butanamide (5b), was identified as the lead candidate [1]. These data are class-level evidence for the benzothiazole-pyrazolidinedione scaffold; the parent 2-pyrazolidin-3-yl-1,3-benzothiazole represents the unsubstituted core from which such optimized leads are derived.

Antidiabetic PPARγ In vivo

Anti-Inflammatory Potency and Safety Margin: Benzothiazole-Pyrazoline Derivatives vs. Celecoxib

Pyrazoline-benzothiazole conjugates (2-(3,5-aryl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole-6-sulfonamide series) were evaluated in the carrageenan-induced paw edema model. Two compounds (5a and 5d) alleviated inflammation more than celecoxib, while eight additional compounds showed activity comparable to celecoxib [1]. COX-2 enzyme assay and TNF-α assay confirmed dual mechanistic suppression. Crucially, ulcerogenic risk assessment distinguished two compounds (5d and 6f) as the most potent anti-inflammatory agents with no detectable cytotoxicity or gastric ulcerogenicity—a key differentiator from traditional NSAIDs [1]. While these data are for pyrazoline (dihydro) rather than fully saturated pyrazolidine derivatives, the structural proximity supports class-level inference that saturation state modulates the balance between COX-2 inhibition and gastrointestinal safety.

Anti-inflammatory COX-2 Ulcerogenic risk

Dual Enzyme Inhibition: Benzothiazole-Pyrazoline-Thiazole Hybrids vs. Acarbose and Thiourea

A library of 17 benzothiazole-derived pyrazoline-based thiazole compounds was screened for α-glucosidase and urease inhibition. The most potent compound (6) achieved an IC50 of 2.50 µM against α-glucosidase, representing a 2.12-fold improvement over acarbose (IC50 = 5.30 µM). For urease, compound 6 achieved an IC50 of 14.30 µM, a 2.20-fold improvement over thiourea (IC50 = 31.40 µM) [1]. Three additional compounds (7, 14, and 12) also outperformed both standards on at least one enzyme. The structure–activity relationship indicated that the -CF₃ electron-withdrawing group on the phenyl ring was responsible for the dual potency of compound 6 [1]. These data provide class-level evidence that the benzothiazole-pyrazoline-thiazole architecture can deliver potent dual enzyme inhibition; the pyrazolidine-benzothiazole scaffold offers a distinct saturation state for exploring SAR around this pharmacophore.

α-Glucosidase Urease Dual inhibition

Antibacterial Activity of Benzothiazolyl-Pyrazol-5-Ones: MIC Values vs. Gram-Positive Pathogens

Nineteen novel Schiff bases of pyrazol-5-one derivatives incorporating a 2-aminobenzothiazole nucleus were synthesized and screened for antibacterial activity. Two compounds, 5k and 5o, displayed promising activity specifically against Staphylococcus aureus (MIC = 3.14 and 1.57 µg/mL, respectively) and Bacillus subtilis (MIC = 3.12 and 1.84 µg/mL, respectively) [1]. Cytotoxicity testing on mammalian Vero cells using the MTT assay confirmed that these antibacterial effects occurred at non-cytotoxic concentrations [1]. While these compounds contain a pyrazolone (partially unsaturated) rather than a fully saturated pyrazolidine ring, the data establish that the benzothiazole-pyrazolone/benzothiazole-pyrazolidine chemotype can deliver single-digit µg/mL antibacterial MICs with a favorable selectivity window over mammalian cells.

Antibacterial MIC Staphylococcus aureus

Structural Differentiation: Saturated Pyrazolidine vs. Aromatic Pyrazole Linked to Benzothiazole

The fully saturated pyrazolidine ring in 2-pyrazolidin-3-yl-1,3-benzothiazole introduces three sp3-hybridized carbon atoms, contrasting with the planar sp2 system of benzothiazole-pyrazole hybrids prominent in patent literature (e.g., US8754233 for kinase inhibition and amyloid imaging) and the partially saturated sp2/sp3 mix in pyrazoline-benzothiazole anti-inflammatory agents [1][2]. The pyrazolidine ring is described as a five-membered cyclic hydrazine or tetrahydropyrazole [3]. This saturation increases the fraction of sp3 carbons (Fsp3), which has been broadly correlated with improved clinical developability through effects on solubility, metabolic stability, and reduced promiscuity [4]. While direct experimental logP, solubility, and metabolic stability comparisons between the target compound and its aromatic analogs are absent from the open literature, the structural distinction provides a rational basis for expecting differentiated ADME and off-target profiles that warrant compound-specific procurement for SAR exploration.

Physicochemical property Conformational flexibility Saturation

Procurement-Relevant Application Scenarios for 2-Pyrazolidin-3-yl-1,3-benzothiazole Based on Quantitative Evidence


Anticancer Lead Identification: EGFR-Targeted Cytotoxicity Screening with Fibroblast Selectivity

Research groups developing EGFR-targeted anticancer agents can use 2-pyrazolidin-3-yl-1,3-benzothiazole or its close 3,5-dione derivative as a core scaffold for cytotoxicity screening. The A2 compound (1-(benzo[d]thiazol-2-yl)pyrazolidine-3,5-dione) demonstrated differential killing of SKG-T4 and AMGM5 cancer cells versus normal REF fibroblasts at 6 µg/mL, with EGFR active-site engagement confirmed by molecular docking and an acute LD50 of 52.31 mg/kg [1]. Procurement of the unsubstituted 2-pyrazolidin-3-yl-1,3-benzothiazole scaffold enables systematic exploration of substituent effects on this selectivity window.

PPARγ Modulator Development: In Vivo Anti-Hyperglycemic Efficacy Superior to Rosiglitazone

Medicinal chemistry programs targeting type 2 diabetes via PPARγ modulation can build upon benzothiazole-pyrazolidinedione hybrids that matched or surpassed rosiglitazone in rat models of diabetes [2]. The lead compound 5b (N-(6-chloro-5-methylbenzo[d]thiazol-2-yl-4-(4((3,5-dioxopyrazolidin-4-ylidene)methyl)phenoxy)butanamide) demonstrated enhanced potency through chlorine/alkyl substitution at positions 6 and 5 of the benzothiazole core, with docking confirming engagement of the PPARγ Ω-pocket [2]. The parent 2-pyrazolidin-3-yl-1,3-benzothiazole provides the unadorned core for fragment-based or de novo design campaigns.

Anti-Inflammatory Drug Discovery: COX-2/TNF-α Dual Suppression Without Ulcerogenicity

Drug discovery groups seeking to overcome the gastrointestinal toxicity of NSAIDs and COXIBs can procure benzothiazole-pyrazolidine analogs inspired by pyrazoline-benzothiazole sulfonamides that exceeded celecoxib efficacy while eliminating ulcerogenic risk [3]. Compounds 5d and 6f suppressed COX-2 activity and TNF-α production in the carrageenan paw edema model with no cytotoxicity or gastric damage, a profile that directly addresses the key safety liability of the class [3]. The saturated pyrazolidine variant offers an underexplored topography for further improving this efficacy/safety ratio.

Dual Enzyme Inhibitor Screening: α-Glucosidase/Urease Programs for Metabolic and Infectious Diseases

Investigators developing dual α-glucosidase/urease inhibitors for diabetes-H. pylori comorbidity can use the benzothiazole-pyrazolidine scaffold as a starting point for SAR campaigns. The pyrazoline-thiazole analog compound 6 achieved a 2.12-fold improvement over acarbose (IC50 2.50 vs. 5.30 µM) and a 2.20-fold improvement over thiourea (IC50 14.30 vs. 31.40 µM), with -CF₃ substitution identified as the key potency driver [4]. 2-Pyrazolidin-3-yl-1,3-benzothiazole offers a saturated alternative core to probe whether sp3 character further enhances dual inhibition potency or selectivity.

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